A-71623

Übersicht

Beschreibung

A-71623 is a potent and selective agonist of the cholecystokinin A receptor (CCK-A receptor). It is a synthetic peptide-based compound known for its high affinity and selectivity towards the CCK-A receptor, with an IC50 value of 3.7 nanomolar in guinea pig pancreas . This compound has been extensively studied for its ability to suppress food intake following central or peripheral administration .

Wissenschaftliche Forschungsanwendungen

A-71623 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von CCK-A-Rezeptor-Agonisten zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Regulierung der Nahrungsaufnahme und des Körpergewichts in Tiermodellen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an den CCK-A-Rezeptor bindet und diesen aktiviert. Dieser Rezeptor befindet sich hauptsächlich im Magen-Darm-Trakt und im zentralen Nervensystem. Nach Aktivierung ahmt this compound die Wirkung des natürlichen Liganden Cholezystokinin nach, was zu Folgendem führt:

- Unterdrückung der Nahrungsaufnahme durch Signalisierung von Sättigung an das Gehirn.

- Modulation der Magen-Darm-Motilität und Enzymsecretion.

- Regulierung neuroendokriner Funktionen .

Ähnliche Verbindungen:

A-70874: Ein weiterer selektiver CCK-A-Rezeptor-Agonist mit ähnlichen Eigenschaften, jedoch unterschiedlicher Potenz und Selektivität.

CCK-4: Ein Peptidfragment von Cholezystokinin, das in der Forschung verwendet wird, um Angst- und Panikstörungen zu untersuchen.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität für den CCK-A-Rezeptor gegenüber dem CCK-B-Rezeptor aus, mit einer 1200-fachen Selektivitätsdifferenz . Dies macht es zu einem wertvollen Werkzeug, um die spezifischen Wirkungen der CCK-A-Rezeptor-Aktivierung zu untersuchen, ohne dass die CCK-B-Rezeptor-Aktivität beeinträchtigt wird.

Wirkmechanismus

Target of Action

A-71623, also known as L-Phenylalaninamide, is a potent and highly selective agonist for the Cholecystokinin A receptor (CCK-A) . The CCK-A receptor is a subtype of the cholecystokinin receptor found in the brain and is involved in numerous physiological processes.

Mode of Action

This compound acts as a full agonist , stimulating the CCK-A receptor . It has a high affinity for the CCK-A receptor, with an IC50 value of 3.7 nM in guinea pig pancreas . This means it can bind to the receptor and initiate a physiological response, similar to the natural ligand, cholecystokinin.

Biochemical Pathways

Upon binding to the CCK-A receptor, this compound triggers a series of biochemical reactions. It stimulates the breakdown of phosphoinositide in the pancreas . This process is part of the phosphoinositide signaling pathway, which plays a crucial role in various cellular functions, including cell growth and survival.

Result of Action

The activation of the CCK-A receptor by this compound leads to a decrease in food intake . This is likely due to the role of cholecystokinin in satiety and digestion. In addition, this compound has been shown to dampen Purkinje neuron pathology and improve motor performance in certain mouse models .

Biochemische Analyse

Biochemical Properties

A-71623 interacts with the cholecystokinin A (CCK-A) receptor, a subtype of cholecystokinin (CCK) receptors in the brain . It exhibits high potency and selectivity for the CCK-A receptor, with IC50 values of 3.7 nM in guinea pig pancreas (CCK-A) and 4500 nM in cerebral cortex (CCK-B) in radioligand binding assays .

Cellular Effects

This compound has been shown to suppress food intake following central or peripheral administration . It has also been found to dampen Purkinje neuron pathology and associated deficits in motor performance in mouse models of spinocerebellar ataxias .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCK-A receptor, acting as a full agonist . This interaction triggers downstream signaling pathways that can influence various cellular processes, including food intake and neuronal function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in both in vitro and in vivo settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce food intake and improve motor performance at certain dosages

Metabolic Pathways

Given its interaction with the CCK-A receptor, it may influence pathways related to food intake and neuronal function .

Transport and Distribution

Given its activity as a CCK-A receptor agonist, it is likely to be distributed to tissues where these receptors are expressed .

Subcellular Localization

As a CCK-A receptor agonist, it is likely to be localized to the cell membrane where these receptors are expressed .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: A-71623 wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Die Synthese beinhaltet die sequenzielle Zugabe von geschützten Aminosäuren, um die gewünschte Peptidkette zu bilden. Die wichtigsten Schritte umfassen:

- Schutz von Aminosäure-Funktionsgruppen, um unerwünschte Nebenreaktionen zu verhindern.

- Kupplung von Aminosäuren unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt).

- Entschützung der Aminosäure-Seitenketten und endständigen Gruppen, um das endgültige Peptid zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

- Großmaßstäbliche Peptidsynthese unter Verwendung von automatisierten Peptidsynthesizern.

- Reinigung des synthetisierten Peptids durch Hochleistungsflüssigchromatographie (HPLC), um eine hohe Reinheit (≥95%) zu erreichen.

- Lyophilisierung, um das Endprodukt in einer stabilen, festen Form zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: A-71623 unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Die Verbindung ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht Oxidations- oder Reduktionsreaktionen.

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: Dicyclohexylcarbodiimid (DCC), 1-Hydroxybenzotriazol (HOBt).

Entschützungsreagenzien: Trifluoressigsäure (TFA) zur Entfernung von Schutzgruppen.

Reinigung: Hochleistungsflüssigchromatographie (HPLC) zur Erzielung hoher Reinheit.

Hauptprodukte: Das Hauptprodukt, das aus der Synthese von this compound gebildet wird, ist das Peptid selbst, mit einem Molekulargewicht von 840,97 Gramm pro Mol .

Vergleich Mit ähnlichen Verbindungen

A-70874: Another selective CCK-A receptor agonist with similar properties but different potency and selectivity.

CCK-4: A peptide fragment of cholecystokinin used in research to study anxiety and panic disorders.

Uniqueness of A-71623: this compound stands out due to its high selectivity for the CCK-A receptor over the CCK-B receptor, with a 1200-fold selectivity difference . This makes it a valuable tool for studying the specific effects of CCK-A receptor activation without interference from CCK-B receptor activity.

Eigenschaften

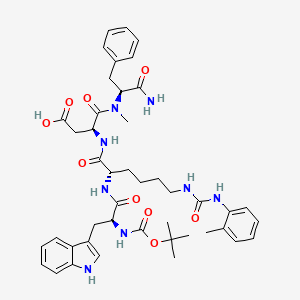

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHCBYMGWWTGSO-ZYADHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926728 | |

| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130408-77-4 | |

| Record name | A 71623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130408774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.